Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate
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Overview
Description
Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate is a chemical compound with the molecular formula C13H15N5O5 . The average mass of this compound is 321.289 Da and the monoisotopic mass is 321.107330 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . X-ray diffraction has been used to detect the single crystal structure of the target compound . Additionally, the density functional theory (DFT) has been used to optimize the molecular structure of the title compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the molecular electrostatic potential and leading edge molecular orbit of similar compounds have been determined .Scientific Research Applications
Chemical Synthesis and Annulation Reactions
Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate is a compound involved in chemical synthesis, particularly in phosphine-catalyzed annulation reactions. It acts as a 1,4-dipole synthon, undergoing [4 + 2] annulation with N-tosylimines to form highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This process expands the scope of reactions for synthesizing complex organic structures (Xue-Feng Zhu et al., 2003).
Optical Properties and Fluorescence Studies
Research on ester derivatives of isothiazolo[4,5-b]pyridine, including compounds structurally related to this compound, has shown significant fluorescence properties. These properties are investigated using UV–Vis absorption and fluorescence spectroscopy, revealing solvatochromism in different solvents. Theoretical studies using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods have provided insights into their ground-state and excited-state properties (E. Krzyżak et al., 2015).
Enzymatic Activity and Heterocyclic Chemistry
Synthesis and cyclization reactions involving pyrazolopyrimidinyl keto-esters, closely related to this compound, have been explored for their enzymatic activity. These compounds, through their reactions with hydrazines, ortho-phenylenediamine, and other agents, yield new heterocyclic structures such as pyrazolines, isoxazolines, and imidazoles. These structures have shown potential in enhancing the reactivity of enzymes like cellobiase, indicating their relevance in biochemical research (Mohamed Abd et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-5-9(14(20)22-6-2)23-10-7-8-16-12-11(10)13(19)18(4)15(21)17(12)3/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METOXHZZSGMUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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